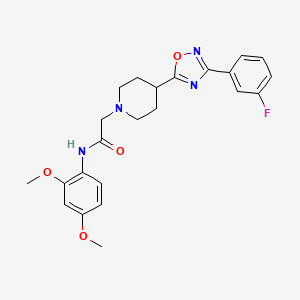![molecular formula C18H11Cl2N3O B2779304 5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile CAS No. 320424-88-2](/img/structure/B2779304.png)
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile (CCO) is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. CCO is a heterocyclic compound, meaning it is composed of two or more different types of atoms in its ring structure. CCO has been studied for its ability to act as a ligand in organic synthesis and in medicinal chemistry. In particular, CCO has been studied for its potential to act as a ligand in drug discovery and development.
Applications De Recherche Scientifique
Structural and Optical Properties
Research conducted by Zeyada et al. (2016) investigated the structural and optical properties of certain 4H-pyrano [3, 2-c] quinoline derivatives, focusing on their polycrystalline nature, nanocrystallite dispersion, and optical parameters. This study provides insights into the material properties that could be relevant for the application of similar compounds in optical devices or materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthetic Approaches and Reactivity
Abdallah (2007) explored the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile with 4-chloroaniline, leading to the formation of 4-chlorophenylaminoacrylonitrile derivatives. This study illustrates the chemical versatility and potential pathways for modifying the core structure of compounds similar to "5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile" (Abdallah, 2007).
Anticancer Activities
Kachaeva et al. (2018) synthesized and evaluated the in vitro anticancer activities of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, providing evidence of the compounds' potential as frameworks for developing new anticancer drugs. This line of research highlights the relevance of oxazole derivatives in medicinal chemistry and cancer therapy research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
DFT and TD-DFT/PCM Calculations
Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain dyes, including a compound with a chlorophenyl group. This research contributes to our understanding of the electronic properties and potential applications of oxazole derivatives in dye and pigment science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Copper(II)-Mediated Synthesis
Xu et al. (2017) described a copper(II)-mediated protocol for the synthesis of 5-aryloxazole-4-carbonitrile from acetophenone, highlighting a novel approach to creating oxazole derivatives through a radical coupling mechanism. This study demonstrates the utility of oxazole compounds in organic synthesis and their potential for diverse chemical transformations (Xu et al., 2017).
Propriétés
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-12-5-7-13(8-6-12)22-10-9-17-15(11-21)18(23-24-17)14-3-1-2-4-16(14)20/h1-10,22H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYZIQSFPAUTJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)
![(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2779223.png)


![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)
![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)


![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)



![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)